(S)-5-Isobutylpyrrolidine-2,4-dione
CAS No.: 53618-00-1
Cat. No.: VC14326279
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53618-00-1 |
|---|---|
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | (5S)-5-(2-methylpropyl)pyrrolidine-2,4-dione |
| Standard InChI | InChI=1S/C8H13NO2/c1-5(2)3-6-7(10)4-8(11)9-6/h5-6H,3-4H2,1-2H3,(H,9,11)/t6-/m0/s1 |
| Standard InChI Key | CPQISGPODAZNLC-LURJTMIESA-N |
| Isomeric SMILES | CC(C)C[C@H]1C(=O)CC(=O)N1 |
| Canonical SMILES | CC(C)CC1C(=O)CC(=O)N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of (S)-5-isobutylpyrrolidine-2,4-dione consists of a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) with ketone functionalities at positions 2 and 4. The isobutyl group (-CHCH(CH)) at position 5 introduces steric bulk and hydrophobicity, while the S-configuration ensures enantiomeric specificity. The molecular formula is CHNO, with a molecular weight of 155.19 g/mol .
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 155.19 g/mol |
| Stereochemistry | S-configuration at C5 |
| Functional Groups | Pyrrolidine, 2,4-dione, isobutyl |
| Potential Solubility | Moderate in organic solvents |
Spectroscopic Characterization
While direct spectral data for (S)-5-isobutylpyrrolidine-2,4-dione is limited in the literature, analogous pyrrolidine-2,4-dione derivatives exhibit distinct infrared (IR) and nuclear magnetic resonance (NMR) signatures:
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IR Spectroscopy: Strong absorption bands at ~1,730–1,680 cm corresponding to the carbonyl (C=O) stretches of the dione moiety .
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H NMR: Signals for the isobutyl group appear as a multiplet at δ 1.8–2.1 ppm (methylene protons) and a doublet at δ 0.9–1.0 ppm (methyl groups). The pyrrolidine ring protons resonate between δ 3.0–4.0 ppm .
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C NMR: Carbonyl carbons at δ 170–180 ppm, with the quaternary C5 carbon (bearing the isobutyl group) at δ 50–60 ppm .
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of (S)-5-isobutylpyrrolidine-2,4-dione typically involves chiral pool strategies or asymmetric catalysis to establish the S-configuration. A representative method, adapted from patent US8552208B2 , proceeds as follows:
Starting Materials
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L-Amino Acid Esters: L-leucine methyl ester serves as a chiral precursor, providing the isobutyl side chain and S-configuration.
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Cyanoacetic Acid: Introduces the cyano group for subsequent cyclization.
Key Steps
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Condensation: React L-leucine methyl ester with cyanoacetic acid in the presence of a coupling agent (e.g., DIC) to form an intermediate amide.
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Cyclization: Treat the amide with Amberlyst A-26 hydroxide resin in methanol to induce ring closure, yielding the pyrrolidine-2,4-dione core.
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Stereochemical Retention: The S-configuration is preserved through mild reaction conditions to minimize racemization .
Alternative Methods
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Knoevenagel Condensation: Adapted from thiazolidine-2,4-dione syntheses , this method could theoretically apply to pyrrolidine derivatives but remains unexplored for this specific compound.
Applications in Drug Discovery and Development
Lead Compound Optimization
(S)-5-Isobutylpyrrolidine-2,4-dione serves as a scaffold for designing:
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Antidiabetic Agents: Modifications at the N1 or C3 positions could enhance PPAR-γ binding affinity .
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Antibacterial Drugs: Introducing hydrophilic groups may improve activity against multidrug-resistant strains .
Synthetic Intermediates
The compound’s rigid bicyclic structure makes it valuable for constructing:
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